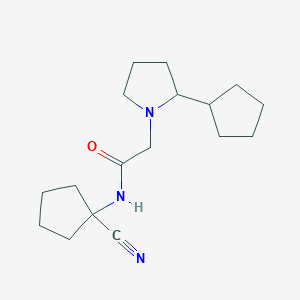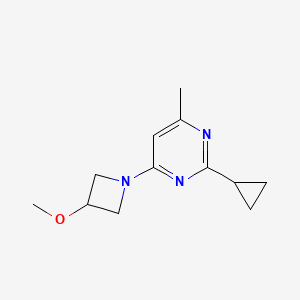![molecular formula C13H12FN7 B2409403 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile CAS No. 2415564-88-2](/img/structure/B2409403.png)
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures, such as 1-(2-pyrimidin-2-yl)piperazine derivatives, have been studied for their inhibitory activity on monoamine oxidase A and B2.
Synthesis Analysis
Unfortunately, the specific synthesis process for “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” is not readily available in the literature. However, similar compounds, such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, have been synthesized and screened for their monoamine oxidase A and B inhibitory activity2.Molecular Structure Analysis
The molecular structure of “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” is not explicitly provided in the literature. However, the structure of similar compounds, such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, has been elucidated using spectroscopic methods2.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile”. However, similar compounds, such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, have been studied for their inhibitory activity on monoamine oxidase A and B2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” are not explicitly provided in the literature. However, similar compounds, such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, have been characterized using spectroscopic methods2.Scientific Research Applications
1. Protein Kinase Inhibitors for Cancer Treatment
- Summary of the Application : Pyrimidine and its fused derivatives have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of cancer and the stage of its development. Typically, these compounds would be administered as part of a chemotherapy regimen, under the supervision of a medical professional .
- Results or Outcomes : While the specific outcomes would depend on individual patient factors, generally, these compounds have shown promise in inhibiting the growth and spread of cancer cells .
2. Anti-Inflammatory Applications
- Summary of the Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The specific methods of application would depend on the specific type of inflammation being treated. Typically, these compounds would be administered orally or topically, under the supervision of a medical professional .
- Results or Outcomes : While the specific outcomes would depend on individual patient factors, generally, these compounds have shown promise in reducing inflammation .
Safety And Hazards
There is limited information available on the safety and hazards of “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile”. It’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study of “2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” are not explicitly mentioned in the literature. However, the study of similar compounds, such as 1-(2-pyrimidin-2-yl)piperazine derivatives, could provide insights into potential therapeutic applications2.
properties
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN7/c14-10-8-17-12(18-9-10)20-3-5-21(6-4-20)13-16-2-1-11(7-15)19-13/h1-2,8-9H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPNMWDNBUHHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C#N)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)


![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)

![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409331.png)

![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)


![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)
![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)